2-Formylphenoxyacetic acid (CAS 6280-80-4) is a highly reactive, bifunctional aromatic building block characterized by an ortho-positioned aldehyde and a carboxymethoxy group. In procurement and process chemistry, this specific substitution pattern is highly valued because it simultaneously provides an electrophilic center for imine/Schiff base condensation and a carboxylic acid for metal coordination or esterification. Unlike generic phenoxyacetic acids or simple benzaldehydes, this exact structural arrangement is a mandatory precursor for specific intramolecular cyclizations and the generation of hexadentate ligand scaffolds used in advanced materials and active pharmaceutical ingredient (API) synthesis [1].
Substituting 2-formylphenoxyacetic acid with its structural isomers (3-formyl or 4-formylphenoxyacetic acid) or simpler analogs like salicylaldehyde fundamentally disrupts downstream processability. The meta- and para-isomers lack the necessary spatial proximity between the formyl and acetic acid groups, completely preventing the intramolecular cyclizations required to form benzofuran core structures [1]. Furthermore, attempting to use salicylaldehyde as a cheaper alternative for coordination chemistry fails because it lacks the carboxymethoxy moiety, requiring buyers to perform additional, yield-reducing O-alkylation steps to achieve the same hexadentate coordination capacity necessary for complex metal-organic frameworks and single-ion magnets [2].
In the synthesis of benzofuran (coumarone) scaffolds, 2-formylphenoxyacetic acid enables a direct Perkin-type condensation and cyclization that bypasses the need for a discrete decarboxylation step. This optimized route yields benzofuran in 52–56% overall yield directly from the starting materials. In stark contrast, attempting this cyclization with 3-formylphenoxyacetic acid or 4-formylphenoxyacetic acid results in a 0% yield of the fused heterocycle, as their geometry physically prohibits the required intramolecular ring closure [1].
| Evidence Dimension | Direct cyclization yield to benzofuran |
| Target Compound Data | 52–56% overall yield via single-step cyclization/decarboxylation |
| Comparator Or Baseline | 3- and 4-formylphenoxyacetic acid (0% yield) |
| Quantified Difference | Absolute requirement of the ortho-substitution pattern for >50% yield |
| Conditions | Perkin-type condensation/cyclization conditions |
Eliminates a discrete decarboxylation step in the scale-up of benzofuran-based pharmaceuticals, significantly reducing process time and reagent costs.
When used as a precursor for hexadentate Schiff base ligands, 2-formylphenoxyacetic acid uniquely forces Co(II) ions into a rare trigonal prismatic geometry. Standard salicylaldehyde-derived ligands typically default to octahedral or disordered geometries with lower magnetic anisotropy. The specific steric and electronic constraints of the 2-formylphenoxyacetic acid scaffold reliably induce this trigonal prismatic environment, yielding field-induced single-molecule magnets with spin reversal energetic barriers (U_eff) reaching up to 72 K [1].
| Evidence Dimension | Spin reversal energetic barrier (U_eff) and coordination geometry |
| Target Compound Data | Trigonal prismatic geometry, U_eff up to 72 K |
| Comparator Or Baseline | Standard octahedral Co(II) Schiff base complexes (lower anisotropy) |
| Quantified Difference | Reliable induction of trigonal prismatic geometry yielding a 72 K energy barrier |
| Conditions | Co(II) complexation with hexadentate Schiff bases |
Provides materials scientists with a predictable, off-the-shelf ligand precursor for engineering high-anisotropy single-ion magnets without complex ligand synthesis.
The precise ortho-formyl and carboxymethoxy arrangement in 2-formylphenoxyacetic acid is critical for the bioactivity of its downstream azomethine (Schiff base) derivatives. In standardized disc diffusion assays against S. aureus and E. coli, several azomethines synthesized exclusively from this compound exhibited zones of inhibition almost equal to the standard antibiotic Ciprofloxacin. Generic phenoxyacetic acid derivatives lacking the reactive azomethine linkage, or those formed from non-ortho isomers, fail to replicate this specific high-potency antibacterial profile [1].
| Evidence Dimension | Antibacterial efficacy (zone of inhibition) |
| Target Compound Data | Azomethine derivatives exhibit activity comparable to Ciprofloxacin |
| Comparator Or Baseline | Generic phenoxyacetic acids (inferior or absent azomethine-driven antibacterial activity) |
| Quantified Difference | Near-parity with Ciprofloxacin standard for select derivatives |
| Conditions | Disc diffusion assay against S. aureus and E. coli |
Ensures that medicinal chemistry procurement secures the exact bifunctional scaffold required to replicate high-potency antibacterial hits.
Because 2-formylphenoxyacetic acid undergoes direct intramolecular cyclization and decarboxylation, it is the optimal procurement choice for the scalable synthesis of benzofuran (coumarone) cores. This eliminates intermediate isolation steps that would be required if starting from salicylaldehyde or generic phenoxyacetic acids [1].
In advanced materials research, this compound is utilized to synthesize hexadentate Schiff base ligands that reliably enforce trigonal prismatic geometries around Co(II) centers. This specific application is critical for developing molecular magnets with high spin reversal energetic barriers (up to 72 K) [2].
The dual functionality of the ortho-aldehyde and carboxymethoxy groups makes this compound an ideal starting material for synthesizing libraries of biologically active azomethine derivatives. It is specifically selected in medicinal chemistry workflows aiming to match or exceed the antibacterial efficacy of standards like Ciprofloxacin [3].
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